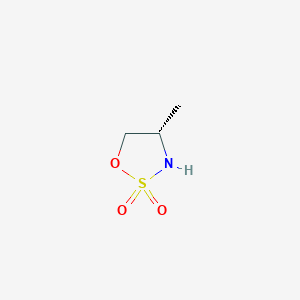

(4S)-4-methyl-1,2,3-oxathiazolidine-2,2-dione

Description

BenchChem offers high-quality (4S)-4-methyl-1,2,3-oxathiazolidine-2,2-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4S)-4-methyl-1,2,3-oxathiazolidine-2,2-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4S)-4-methyloxathiazolidine 2,2-dioxide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO3S/c1-3-2-7-8(5,6)4-3/h3-4H,2H2,1H3/t3-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVCSALYWDGDRBY-VKHMYHEASA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COS(=O)(=O)N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1COS(=O)(=O)N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Mechanism of Action of (4S)-4-Methyl-1,2,3-Oxathiazolidine-2,2-Dione

The following technical guide details the mechanism of action, chemical reactivity, and experimental utility of (4S)-4-methyl-1,2,3-oxathiazolidine-2,2-dione (often referred to as a cyclic sulfamidate derived from L-alaninol).

Executive Summary

(4S)-4-methyl-1,2,3-oxathiazolidine-2,2-dione is a five-membered cyclic sulfamidate employed primarily as a chiral electrophilic warhead in advanced organic synthesis and drug discovery. Unlike traditional pharmacological agents that bind reversibly to receptors, this molecule functions as a "masked" alkylating agent. Its mechanism of action is defined by regioselective and stereospecific nucleophilic ring-opening , allowing for the precise installation of the alanine motif into bioactive scaffolds. While primarily a reagent, the 1,2,3-oxathiazolidine-2,2-dioxide core has recently emerged as a pharmacophore with potential sodium channel blocking activity , placing it at the intersection of synthetic methodology and medicinal chemistry.

Part 1: Mechanistic Core (Chemical Biology & Reactivity)

The Electrophilic Activation Mechanism

The "Mechanism of Action" for this molecule is rooted in the high ring strain of the five-membered heterocycle combined with the electron-withdrawing power of the sulfonyl group.

-

Activation State : The cyclic sulfamidate is a synthetic equivalent of an activated amino alcohol. The

group acts as an internal leaving group. -

Reactivity Profile : It undergoes

nucleophilic substitution . -

Regioselectivity : Nucleophiles preferentially attack the C4 carbon (the chiral center carrying the methyl group) rather than the sulfur atom. This is distinct from sulfamidyl chlorides where attack often occurs at sulfur.

-

Stereochemistry : The reaction proceeds with complete inversion of configuration (Walden inversion). Starting from the (4S) isomer (derived from L-alaninol), nucleophilic attack yields a product with (R) stereochemistry at the newly formed bond.

Structural Causality

| Feature | Structural Component | Mechanistic Consequence |

| Leaving Group | Sulfamate ( | Highly stable anion equivalent; facilitates ring opening. |

| Ring Strain | 5-membered ring | Lowers the activation energy for |

| Chiral Center | C4 (S-configuration) | Directs stereospecific synthesis; dictates 3D geometry of the drug target. |

| Nitrogen Substituent | N-H or N-Boc | N-protection (e.g., Boc, Cbz) significantly increases electrophilicity by reducing electron density on the ring. |

Part 2: Biological & Pharmacological Implications[1]

Pharmacophore Potential: Sodium Channel Modulation

While primarily a reagent, the 1,2,3-oxathiazolidine-2,2-dioxide scaffold has been identified in screening libraries as a potential modulator of voltage-gated sodium channels (Nav1.2).

-

Mechanism : The polar sulfonyl group mimics the hydration shell of ions or interacts with the voltage-sensing domain of the channel.

-

Relevance : Derivatives are investigated as bioisosteres for anticonvulsants like trimethadione, although the (4S)-4-methyl variant is typically an intermediate rather than the final drug.

Covalent Protein Modification (Activity-Based Probing)

In chemical biology, cyclic sulfamidates are utilized as suicide substrates or covalent probes .

-

Target : Nucleophilic side chains on proteins (Cysteine -SH, Lysine -NH2, Aspartate -COO-).

-

Outcome : Permanent alkylation of the target protein. This "mechanism" is exploited to map reactive residues in enzyme active sites or to conjugate payloads (fluorophores, drugs) to peptides site-specifically.

Part 3: Visualization of Mechanism

The following diagram illustrates the

Caption: Figure 1: The regioselective and stereospecific S_N2 ring-opening mechanism of the (4S)-sulfamidate, leading to inversion of configuration.

Part 4: Experimental Protocols

Protocol: Synthesis of the (4S)-Sulfamidate Reagent

Validating the purity of the starting material is critical for stereochemical integrity.

-

Precursor Preparation : Dissolve N-Boc-L-alaninol (1.0 eq) in anhydrous THF under

atmosphere. -

Cyclization : Cool to 0°C. Add thionyl chloride (

, 1.2 eq) dropwise followed by imidazole (2.5 eq). Stir for 2 hours to form the cyclic sulfamidite (intermediate). -

Oxidation : Dilute with

. Add ruthenium(III) chloride (cat.) and sodium periodate (-

Why:

catalyzes the oxidation of S(IV) to S(VI) (sulfamidate).

-

-

Workup : Quench with water, extract with EtOAc. Wash with brine.

-

Purification : Recrystallize from Hexanes/EtOAc.

-

QC Check:

NMR should show disappearance of OH/NH signals and a shift in the C4-H proton.

-

Protocol: Nucleophilic Ring Opening (General Procedure)

Standard procedure for derivatizing amines or thiols.

-

Setup : Dissolve (4S)-4-methyl-1,2,3-oxathiazolidine-2,2-dione (1.0 mmol) in anhydrous DMF or

. -

Nucleophile Addition : Add the nucleophile (e.g., Sodium Azide

or a primary amine) (1.1 - 1.5 eq).-

Note: If using a neutral amine, adding a base like

is often not required but can accelerate reaction.

-

-

Reaction : Heat to 60-80°C for 4-12 hours. Monitor by TLC (product is usually more polar).

-

Hydrolysis (Critical Step) : The initial product is an N-sulfated amine. To remove the sulfate group:

-

Add 20% aq.

or -

Stir at RT for 1 hour (or heat if stubborn).

-

-

Isolation : Neutralize with

, extract product.

Part 5: Data Summary & References

Comparative Reactivity Table

| Electrophile Class | Leaving Group | Reaction Mechanism | Stereochemical Outcome | Stability |

| Cyclic Sulfamidate | Sulfamate | Inversion | High (shelf-stable) | |

| Aziridine | Amine anion | Inversion | Low (polymerizes) | |

| Mesylate/Tosylate | Sulfonate | Inversion | Moderate |

References

-

Apollo Scientific . (4S)-2,2-Dioxido-4-methyl-1,2,3-oxathiazolidine, N-BOC protected Product Data. Apollo Scientific.[1] Link

-

Meléndez, R. E., & Lubell, W. D. (2003). Synthesis and Reactivity of Cyclic Sulfamidites and Sulfamidates. Tetrahedron. Link

-

BenchChem . 1,2,3-Oxathiazolidine 2,2-Dioxide Structure and Bioactivity. BenchChem Data. Link

-

Alghamdi, A. A., et al. (2017). Substituent Effects on the Reactivity of Cyclic Tertiary Sulfamidates. ACS Omega.[1][2] Link

-

Halcomb, R. L. (2006). Selective modification of sulfamidate-containing peptides. Organic & Biomolecular Chemistry. Link

Sources

The Alaninol Scaffold: A Technical Guide to (4S)-4-methyl-1,2,3-oxathiazolidine-2,2-dione

This guide serves as a technical whitepaper on (4S)-4-methyl-1,2,3-oxathiazolidine-2,2-dione , a pivotal chiral electrophile derived from L-alanine. It is structured for researchers requiring actionable synthetic protocols and mechanistic depth.

Executive Summary & Chemical Identity

((4S)-4-methyl-1,2,3-oxathiazolidine-2,2-dione) (CAS: 1025505-82-1 for the free amine; commonly utilized as the N-Boc protected form, CAS: 439948-91-1) acts as a chiral aziridine equivalent . Unlike aziridines, which are often volatile, toxic, and unstable, this cyclic sulfamidate offers a crystalline, shelf-stable electrophile that undergoes clean nucleophilic ring-opening.

It is synthesized from L-alaninol and serves as a critical building block for constructing chiral

| Property | Specification |

| IUPAC Name | (4S)-4-methyl-1,2,3-oxathiazolidine-2,2-dione |

| Precursor | L-Alanine |

| Role | Chiral Electrophile (Activated Amino Alcohol) |

| Key Reactivity | Regioselective |

| Stereochemistry | Retention of Configuration (at C4) during C5 attack |

Historical Genesis: The "Aziridine Problem"

The discovery and adoption of cyclic sulfamidates emerged from the limitations of activating amino alcohols.

The Pre-2000s Limitations

Before the widespread adoption of sulfamidates, researchers attempting to alkylate nucleophiles with chiral amino alcohols relied on:

-

Halides/Sulfonates: Converting the alcohol to a mesylate or bromide often led to uncontrollable intramolecular cyclization, forming volatile and mutagenic aziridines.

-

Epoxides: While useful, chiral epoxides lack the nitrogen handle required for alkaloid synthesis.

The Sulfamidate Solution (1980s-1990s)

The cyclic sulfamidate functionality was explored by G.E. DuBois in the early 1980s, primarily for sweetener synthesis. However, its potential as a general alkylating agent was solidified in the late 1990s and early 2000s by groups like W.D. Lubell and J.A. Ellman .

The pivotal advancement was the realization that the 1,2,3-oxathiazolidine-2,2-dione ring system behaves like a "stored" aziridine. It is stable enough to be isolated but reactive enough to open upon nucleophilic attack. The specific (4S)-4-methyl derivative (derived from alanine) became a standard reagent for introducing the alanine motif into complex molecules.

Synthetic Evolution & Mechanism

The "Gold Standard" Synthesis Route

The synthesis of the (4S)-4-methyl derivative follows a robust two-step protocol established to maximize enantiopurity.

-

Cyclization: L-Alaninol reacts with thionyl chloride (

) to form the cyclic sulfamidite (intermediate). -

Oxidation: The sulfamidite is oxidized to the sulfamidate using Ruthenium(III) chloride (

) and Sodium Periodate (

Figure 1: The canonical synthetic pathway transforming L-Alanine into the activated cyclic sulfamidate.

Mechanistic Utility: Regioselective Ring Opening

The power of this molecule lies in its specific reactivity profile. Unlike linear sulfonates, the cyclic constraint forces a specific conformation.

-

Site of Attack: Nucleophiles (Nu-) attack the C5 position (the primary carbon, originally the

of the alcohol). -

Stereochemical Outcome: Because the attack occurs at C5 (not the chiral center C4), the stereochemistry at C4 is retained .

-

Leaving Group: The sulfamate anion acts as the leaving group, which is subsequently hydrolyzed to the free amine.

Figure 2: Mechanism of nucleophilic ring opening. Note that the chiral center (C4) is not inverted.

Experimental Protocol: Synthesis of N-Boc-(4S)-4-methyl-1,2,3-oxathiazolidine-2,2-dione

Note: The N-protected form is described here as it is the standard reagent for drug discovery applications to prevent side reactions (polymerization).

Phase 1: Preparation of the Sulfamidite

-

Setup: Flame-dry a 500 mL round-bottom flask equipped with a magnetic stir bar and addition funnel under

atmosphere. -

Reagents: Dissolve N-Boc-L-alaninol (10.0 mmol) in anhydrous

(50 mL). Add Imidazole (40.0 mmol) and cool to -78°C. -

Addition: Dropwise add Thionyl Chloride (

, 12.0 mmol) in -

Reaction: Allow to warm to 0°C over 2 hours.

-

Workup: Quench with water. Extract with

. Wash organic layer with brine, dry over -

Result: Crude cyclic sulfamidite (usually a diastereomeric mixture). Proceed immediately to oxidation.

Phase 2: Oxidation to Sulfamidate[3]

-

Setup: Dissolve the crude sulfamidite in

(30 mL) and cool to 0°C. -

Catalyst: Add

(0.1 mol%). -

Oxidant: Add

(15.0 mmol) followed by -

Reaction: Stir vigorously at 0°C for 1 hour, then warm to room temperature for 1 hour.

-

Workup: Dilute with

, wash with water and saturated -

Purification: Flash chromatography (Silica gel, Hexanes/EtOAc).

-

Validation:

NMR should show the disappearance of diastereomeric sulfamidite peaks and a simplified spectrum for the sulfamidate.

Applications in Drug Discovery

The (4S)-4-methyl-1,2,3-oxathiazolidine-2,2-dione scaffold is utilized to synthesize "homo-alanine" derivatives found in protease inhibitors and peptidomimetics.

Case Study: Synthesis of Chiral Diamines

By reacting this sulfamidate with a secondary amine (e.g., piperazine), researchers can generate chiral 1,2-diamines.

-

Reaction: Sulfamidate + Piperazine

Ring Opened Product. -

Hydrolysis: The resulting

-sulfate is hydrolyzed with 20% -

Outcome: A piperazine-substituted alanine derivative with >99% ee.

Comparison to Alternatives

| Feature | Cyclic Sulfamidate | Cyclic Sulfate | Mesylate/Halide |

| Stability | High (Crystalline) | Moderate | Low (Aziridine risk) |

| Atom Economy | Good | Good | Poor |

| N-Protection | Built-in (if N-Boc used) | N/A | Requires separate step |

| Selectivity | High (C5 attack) | High | Variable |

References

-

Posakony, J. J., et al. (2002). "Safe and Efficient Synthesis of Cyclic Sulfamidates from Amino Alcohols." Journal of Organic Chemistry. Link (Canonical synthesis protocol).

-

Meléndez, R. E., & Lubell, W. D. (2003). "Synthesis and Reactivity of Cyclic Sulfamidites and Sulfamidates." Tetrahedron. Link (Comprehensive review of the class).

-

Atfani, M., & Lubell, W. D. (2000). "Synthesis of Chiral Amino Acids via Cyclic Sulfamidates." Organic Letters. Link (Application in amino acid synthesis).

-

DuBois, G. E., et al. (1984). "Cyclic Sulfamates: Synthesis and Sweetness." Journal of Medicinal Chemistry. Link (Early history/discovery).

-

Albone, D. P., et al. (1998). "Stereoselective Synthesis of Beta-Amino Acids." Journal of Organic Chemistry. Link (Mechanistic insights).

Technical Guide: (4S)-4-Methyl-1,2,3-oxathiazolidine-2,2-dione

Executive Summary

((4S)-4-Methyl-1,2,3-oxathiazolidine-2,2-dione) (CAS: 1025505-82-1 for the core structure; often utilized as the N-Boc derivative CAS: 439948-91-1 ) is a versatile chiral electrophile derived from L-alanine. Commonly referred to as L-alanine cyclic sulfamidate , this reagent serves as a "chiral aziridine equivalent" but with superior handling characteristics and regiocontrol.

This guide details the synthesis, reactivity, and application of this core in drug discovery, specifically for generating enantiopure

Part 1: Identity & Physicochemical Properties

Chemical Identity

| Property | Detail |

| CAS Number (Core) | 1025505-82-1 (Unprotected N-H) |

| CAS Number (N-Boc) | 439948-91-1 (Commercial Standard) |

| IUPAC Name | (4S)-4-methyl-1,2,3-oxathiazolidine-2,2-dione |

| Common Names | L-Alanine cyclic sulfamidate; (S)-4-Methyl-2,2-dioxo-1,2,3-oxathiazolidine |

| Molecular Formula | |

| Molecular Weight | 137.16 g/mol (Core) / 237.27 g/mol (N-Boc) |

| Chirality | (S)-configuration (Retained from L-Alanine) |

Physical Characteristics (N-Boc Derivative)

-

Appearance: White to off-white crystalline solid.

-

Melting Point: 113–115 °C (Lit. value for N-Boc form).

-

Solubility: Soluble in DCM, THF, EtOAc; insoluble in water (hydrolyzes slowly).

-

Stability: Stable at room temperature when stored under inert atmosphere. The N-H form is less stable and prone to dimerization; thus, the N-Boc form is the industry standard for storage.

Part 2: Synthesis & Manufacturing Protocol

The synthesis of (4S)-4-methyl-1,2,3-oxathiazolidine-2,2-dione is a two-step protocol starting from N-Boc-L-alaninol . The N-protecting group is essential to prevent self-alkylation during the reaction.

Reaction Scheme

The transformation involves the formation of a cyclic sulfamidite followed by oxidation to the sulfamidate.

Figure 1: Synthesis of N-Boc-L-Alanine Cyclic Sulfamidate.

Detailed Protocol (Field-Proven)

Reference: Cohen, S. B.; Halcomb, R. L. J. Am. Chem. Soc.[1]2002 , 124, 2534.[1]

Step 1: Formation of Cyclic Sulfamidite

-

Preparation: Dissolve N-Boc-L-alaninol (1.0 equiv) in dry DCM (0.2 M) under nitrogen.

-

Reagent Addition: Cool to -78 °C. Add Imidazole (4.0 equiv) or Pyridine.

-

Cyclization: Dropwise add Thionyl Chloride (

, 1.2 equiv). -

Workup: Allow to warm to RT over 2 hours. Quench with water, extract with DCM, and wash with dilute HCl.

-

Result: The cyclic sulfamidite intermediate is obtained as a diastereomeric mixture. It is usually used directly without extensive purification.

Step 2: Ruthenium-Catalyzed Oxidation

-

Solvent System: Dissolve the sulfamidite in

(1:1). -

Catalyst: Add catalytic

(0.1 mol%). -

Oxidant: Add Sodium Periodate (

, 1.5 equiv) portion-wise at 0 °C.-

Critical Control Point: The reaction is exothermic. Maintain temperature <5 °C to prevent Boc-cleavage or ring decomposition.

-

-

Quench: Stir for 1 hour. Quench with saturated

. -

Purification: Extract with EtOAc. Filter through a pad of silica or recrystallize from EtOAc/Hexanes.

Part 3: Mechanistic Insight & Reactivity

The utility of (4S)-4-methyl-1,2,3-oxathiazolidine-2,2-dione lies in its ability to act as a chiral alkylating agent .

Regioselectivity and Stereochemistry

Unlike epoxides which can be attacked at either carbon depending on conditions, cyclic sulfamidates derived from amino acids exhibit high regiocontrol.

-

Site of Attack: Nucleophiles attack the C5 position (the methylene group,

). -

Reasoning: C5 is less sterically hindered than C4 (which bears the methyl and N-Boc group). Additionally, the bond polarization favors attack at the primary carbon.

-

Stereochemical Outcome: Since the attack occurs at the achiral C5 position, the stereocenter at C4 is preserved .

-

Note: If the starting material were substituted at C5 (e.g., from Threonine), the reaction would proceed with inversion of configuration at C5 via an

mechanism.

-

Ring Opening Workflow

The reaction produces a stable N-sulfate intermediate, which must be hydrolyzed to release the free amine.

Figure 2: Nucleophilic Ring-Opening Mechanism.

Part 4: Applications in Drug Discovery

Synthesis of Chiral Diamines

Reacting the sulfamidate with primary or secondary amines yields chiral 1,2-diamines, a common motif in GPCR ligands and kinase inhibitors.

-

Protocol: React Sulfamidate (1.0 equiv) with Amine (1.2 equiv) in MeCN or DMF at 60 °C. Hydrolyze the resulting sulfamate with 20%

in THF.

Peptidomimetics and Beta-Amino Acids

Carbon nucleophiles (e.g., cyanide, malonates) can open the ring to form precursors for

-

Example: Reaction with

yields the nitrile, which upon hydrolysis gives

Comparison with Other Reagents

| Reagent | Mechanism | Stereochemistry | Byproducts |

| Cyclic Sulfamidate | Inversion (at reaction center) | Sulfate salts (water soluble) | |

| Burgess Reagent | Dehydration | Elimination | Soluble amine salts |

| Mitsunobu | Inversion |

Part 5: Handling & Safety

Hazards

-

Alkylating Agent: Like all strained rings (epoxides, aziridines), this compound is a potent alkylating agent. It should be treated as a potential mutagen and carcinogen .

-

Irritant: Causes skin and severe eye irritation (H315, H319).

-

Respiratory: May cause respiratory irritation (H335).

Storage

-

N-Boc Form: Store at 2–8 °C under argon. Moisture sensitive (slow hydrolysis).

-

N-H Form: Unstable. Generate in situ or use immediately.

References

-

Cohen, S. B.; Halcomb, R. L. "Application of serine- and threonine-derived cyclic sulfamidates for the preparation of S-linked glycosyl amino acids."[1] Journal of the American Chemical Society, 2002, 124(11), 2534-2543.

-

White, J. D.; Hrnciar, P.; Stappenbeck, F. "Asymmetric synthesis of (+)-polyoxamic acid from L-threonine via a cyclic sulfamidate." The Journal of Organic Chemistry, 1999, 64(21), 7871-7884.

-

Apollo Scientific. "Safety Data Sheet: (4S)-2,2-Dioxido-4-methyl-1,2,3-oxathiazolidine, N-BOC protected." CAS 439948-91-1.

-

PubChem. "(4R)-2,2-Dioxido-4-methyl-1,2,3-oxathiazolidine, N-BOC protected Compound Summary." National Library of Medicine.

Sources

Technical Guide: Safety, Handling, and Storage of (4S)-4-methyl-1,2,3-oxathiazolidine-2,2-dione

Executive Summary

Chemical Name: (4S)-4-methyl-1,2,3-oxathiazolidine-2,2-dione Common Identity: Cyclic Sulfamidate of L-Alaninol CAS Number: 1025505-82-1 (Core structure reference) Primary Utility: Chiral electrophilic building block for the synthesis of complex amines via nucleophilic ring-opening. Critical Hazard: Alkylating Agent . This compound mimics the reactivity of epoxides and aziridines. It must be treated as a potential mutagen and handled with strict containment protocols.

Part 1: Chemical Identity & Technical Properties[1]

This molecule is a cyclic sulfamidate derived from L-Alaninol. Unlike linear sulfamates, the 5-membered ring introduces ring strain, activating the C-O bond for nucleophilic attack. This "masked" reactivity is the source of its utility in drug development but also its primary safety concern.

Physicochemical Profile

| Property | Specification | Technical Note |

| Molecular Formula | ||

| Molecular Weight | 137.16 g/mol | |

| Physical State | White to off-white solid | Waxy crystalline solid at room temp. |

| Solubility | Soluble in THF, DCM, MeCN | Reacts/Hydrolyzes in Water/Alcohols. |

| Chirality | (4S) | Derived from L-Alanine; retains optical purity. |

| Reactivity Class | Electrophile (Alkylating) | Susceptible to |

Part 2: Hazard Identification & Mechanism[1][3]

The Alkylation Risk

The primary danger of (4S)-4-methyl-1,2,3-oxathiazolidine-2,2-dione lies in its mechanism of action. It is designed to alkylate nucleophiles. Biologically, DNA bases (guanine, adenine) are nucleophiles.

-

Mechanism : The ring strain facilitates ring-opening upon nucleophilic attack.

-

Consequence : Direct alkylation of DNA, potentially leading to mutagenesis or genotoxicity.

-

Classification : While specific toxicological data may be limited for this specific analog, it should be handled with the same rigor as Category 1B Mutagens (e.g., propane sultone).

Hydrolytic Instability

Exposure to atmospheric moisture triggers hydrolysis, opening the ring to form the corresponding amino-sulfate. This degrades the reagent's purity and generates acidic byproducts.

Figure 1: Hydrolytic degradation pathway. Moisture leads to irreversible ring opening, destroying the reagent.

Part 3: Storage Protocols

To maintain enantiomeric excess (ee%) and chemical purity, strict adherence to the "Cold-Dry-Inert" triad is required.

The "Cold-Dry-Inert" System

-

Temperature : Store at 2°C to 8°C .

-

Reasoning: Reduces the kinetic rate of spontaneous hydrolysis or dimerization.

-

-

Atmosphere : Argon or Nitrogen blanket is mandatory.

-

Reasoning: Displaces oxygen and, more importantly, atmospheric water vapor.

-

-

Container : Amber glass vials with Teflon-lined caps, sealed with Parafilm.

-

Secondary Containment: Store the vial inside a desiccator or a sealed bag containing activated silica gel or molecular sieves.

-

Shelf-Life Monitoring

-

Visual Check : Appearance of "wetness" or liquefaction indicates hydrolysis (formation of sulfuric acid derivatives which are hygroscopic).

-

Analytic Check : H-NMR in anhydrous

or DMSO-

Part 4: Safe Handling & Synthesis Workflow

Engineering Controls

-

Primary : Chemical Fume Hood (Certified).

-

Secondary : Glove Box (Recommended for weighing quantities >1g or if high-potency is suspected).

-

Balance : Analytical balance must be inside the containment zone. Do not transport open vials across the lab.

Personal Protective Equipment (PPE)

-

Hands : Double Nitrile Gloves (0.11 mm min thickness). Change immediately upon splash.

-

Rationale: Sulfamidates are small molecules and may permeate standard latex.

-

-

Eyes : Chemical Splash Goggles.

-

Body : Lab coat with cuffed sleeves; long pants; closed-toe shoes.

Operational Workflow: Safe Weighing

This protocol minimizes exposure to moisture and the operator.

Figure 2: Safe handling workflow. Warming to room temperature before opening is critical to prevent condensation.

Reaction Setup & Quenching

-

Solvents : Use only anhydrous solvents (THF, DMF, DCM). Water content >50 ppm can stall the reaction or degrade the reagent.

-

Quenching (Disposal) :

-

Do not dispose of unreacted sulfamidate directly into organic waste.

-

Quench Protocol : Treat waste streams with 10% aqueous NaOH or aqueous ammonia for 1 hour.

-

Chemistry: Hydroxide/Ammonia acts as a nucleophile, forcibly opening the ring to form the water-soluble, non-alkylating salt.

-

Part 5: Emergency Procedures

Spill Management

-

Evacuate : Clear the immediate area.

-

PPE : Don full PPE (Double gloves, goggles, respiratory protection if powder is aerosolized).

-

Neutralization :

-

Cover the spill with a 10% Sodium Carbonate (

) solution or absorbent pads soaked in dilute ammonia. -

Allow to sit for 15 minutes to ensure ring opening.

-

-

Cleanup : Absorb with vermiculite/sand.[1] Dispose of as hazardous chemical waste.

First Aid

-

Skin Contact : Wash with soap and water for 15 minutes. Do not use alcohol (increases permeability).

-

Eye Contact : Flush with water for 15 minutes.[2] Seek medical attention immediately.

-

Inhalation : Move to fresh air.[2][3] If breathing is difficult, provide oxygen.

References

-

Dong, X. Q., & Zhang, X. (2019). Nickel-Catalyzed Asymmetric Hydrogenation of Cyclic Sulfamidate Imines: Efficient Synthesis of Chiral Cyclic Sulfamidates. Chemical Communications. Retrieved from [Link]

-

PubChem . (n.d.). 1,2,3-Oxathiazolidine 2,2-dioxide Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Optimizing PROTAC Linkerology and Characterizing Ternary Complexes

Introduction: The Shift to Event-Driven Pharmacology

Proteolysis Targeting Chimeras (PROTACs) have revolutionized medicinal chemistry by shifting the paradigm from "occupancy-driven" inhibition to "event-driven" degradation. Unlike traditional small molecule inhibitors (SMIs) that require high systemic concentrations to maintain target occupancy, PROTACs act catalytically.[1] A single PROTAC molecule can induce the ubiquitination and subsequent proteasomal degradation of multiple copies of a Protein of Interest (POI).[1][2][3][4]

However, the efficacy of a PROTAC is not solely defined by its affinity for the target.[1] It is defined by its ability to form a stable, productive ternary complex (POI : PROTAC : E3 Ligase) that positions the target for ubiquitin transfer.[4][5][6][7][8]

This Application Note provides a rigorous framework for Linkerology —the rational design of the linker region—and details a validated TR-FRET protocol for quantifying ternary complex cooperativity (

Mechanistic Theory: Cooperativity and the Hook Effect[1][4][9]

To design effective degraders, one must master the thermodynamics of the ternary system.

The Cooperativity Factor ( )

The stability of the ternary complex is influenced by protein-protein interactions (PPIs) induced by the PROTAC.[4] This is quantified as cooperativity (

- (Positive Cooperativity): The PROTAC creates a "molecular glue" effect, where the POI and E3 ligase have favorable de novo interactions. This stabilizes the complex and leads to deeper degradation.

- (Negative Cooperativity): Steric clashes between the POI and E3 ligase destabilize the complex.

The Hook Effect

A unique feature of bifunctional molecules is the "Hook Effect" (autoinhibition). At high PROTAC concentrations, the equilibrium shifts toward the formation of binary complexes (PROTAC-POI and PROTAC-E3) rather than the productive ternary complex, resulting in a bell-shaped dose-response curve.[4][9]

Visualization: PROTAC Mechanism of Action

The following diagram illustrates the catalytic cycle and the competitive binary pathways that cause the Hook Effect.

Figure 1: The PROTAC catalytic cycle. Note that excess PROTAC concentration drives the formation of non-productive binary complexes (The Hook Effect).[4][9]

Protocol 1: Rational Linker Design Strategy

The linker is not merely a passive connector; it determines the spatial orientation (exit vectors) and physicochemical properties (tPSA, LogP) of the degrader.

Step 1: Exit Vector Analysis

Before synthesis, co-crystal structures of the POI and E3 ligase bound to their respective ligands must be analyzed.

-

Action: Identify solvent-exposed regions on the ligand that point toward the potential PPI interface.

-

Tool: Use modeling software (e.g., MOE, Schrödinger) to superimpose the POI and E3 ligase.

-

Goal: Minimize the distance between the ubiquitination zone (Lysine residues on POI) and the E2-loading site on the E3 ligase.

Step 2: Linker Composition Selection

Select the linker chemistry based on the required physicochemical profile.

| Linker Class | Composition | Advantages | Disadvantages | Best Use Case |

| PEG Chains | Polyethylene Glycol | High water solubility; Easy synthesis. | High TPSA; Poor membrane permeability; Oxidative liability. | Initial "fishing" for active degraders. |

| Alkyl Chains | Linear Carbon | Good permeability; Metabolic stability. | High lipophilicity (LogP); Low solubility. | Improving cell penetration of polar warheads. |

| Rigid Linkers | Piperazines, Alkynes | Reduced entropic penalty upon binding; Defined orientation. | Difficult synthesis; Requires precise structural data. | Optimizing |

Step 3: The "Linker Scan" Library

Do not synthesize one molecule. Synthesize a library varying in length by 2–3 atoms.

-

Protocol: Generate a library of 6 analogs:

-

2 x PEG (Short/Long)

-

2 x Alkyl (Short/Long)

-

2 x Rigid (e.g., Piperazine-based)

-

Protocol 2: TR-FRET Ternary Complex Assay

Objective: To quantify the equilibrium dissociation constant of the ternary complex (

Materials

-

Donor: Terbium (Tb) Cryptate-labeled E3 Ligase (e.g., Biotin-Cereblon + Tb-Streptavidin).

-

Acceptor: Fluorophore-labeled POI (e.g., HIS-tag POI + d2-anti-HIS antibody).

-

Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% Pluronic F-127, 1 mM DTT, 0.1% BSA.

-

Plate: 384-well low-volume white microplate.

Experimental Workflow

1. Cross-Titration (Matrix Optimization)

Before testing compounds, determine the optimal concentration of Donor and Acceptor proteins to maximize the Signal-to-Background (S/B) ratio.

-

Matrix: Titrate POI (0–1000 nM) against E3 Ligase (fixed at 5 nM) in the presence of a known reference degrader (saturating conc.).

2. Competitive Ternary Formation Assay

This format measures the ability of the PROTAC to bridge the two proteins.

-

Step 1: Preparation of Protein Mix (2x)

-

Prepare a solution containing both the Donor-E3 and Acceptor-POI at their fixed optimal concentrations (determined in step 1, typically 5–10 nM).

-

-

Step 2: Compound Dilution

-

Prepare a 16-point serial dilution of the PROTAC in DMSO.

-

Dilute into assay buffer (keep DMSO < 1% final).

-

-

Step 3: Incubation

-

Add 10 µL of Protein Mix to the plate.

-

Add 10 µL of diluted PROTAC.

-

Centrifuge plate (1000 rpm, 1 min).

-

Incubate at Room Temperature for 60–120 minutes (equilibrium is slower for ternary complexes).

-

-

Step 4: Detection

-

Read on a TR-FRET compatible reader (e.g., PHERAstar, EnVision).

-

Excitation: 337 nm.

-

Emission 1: 620 nm (Donor).

-

Emission 2: 665 nm (Acceptor).

-

Data Analysis

Calculate the TR-FRET Ratio:

Plot the Ratio vs. log[PROTAC]. You will observe a bell-shaped curve .[5][9][12]

-

Peak:

(Maximum Ternary Complex). -

Falling Phase: Hook Effect (Binary Complex dominance).

Fit the rising phase to a hyperbolic binding equation to determine

Visualization: TR-FRET Workflow

Figure 2: Step-by-step workflow for the TR-FRET Ternary Complex Assay.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| No Bell Curve (Plateau) | Low compound concentration or low affinity. | Extend the concentration range to 100 µM. Verify binary binding first. |

| Low S/B Ratio (< 3) | Incorrect Donor/Acceptor distance. | The linker length may be too long/short for FRET transfer. Try swapping the fluorophores (Donor on POI, Acceptor on E3). |

| Compound Precipitation | Poor solubility at high concentrations. | Check the plate for turbidity. Add 0.01% Tween-20 or reduce max concentration. |

| Shift in | Slow kinetics. | Read the plate at 1h, 2h, and 4h. Ternary complexes with high cooperativity often have slow |

References

-

Sakamoto, K. M., et al. (2001). Protacs: chimeric molecules that target proteins to the Skp1-Cullin-F box complex for ubiquitination and degradation. Proceedings of the National Academy of Sciences. Link

-

Bondeson, D. P., et al. (2015). Catalytic in vivo protein knockdown by small-molecule PROTACs. Nature Chemical Biology. Link

-

Gadd, M. S., et al. (2017). Structural basis of PROTAC cooperative recognition for selective protein degradation. Nature Chemical Biology. Link

-

Roy, M. J., et al. (2019). SPR-measured dissociation kinetics of PROTAC ternary complexes influence target degradation efficiency. ACS Chemical Biology. Link

-

Hughes, S. J., et al. (2020). Application of TR-FRET to Measure the Formation of Ternary Complexes.[3] SLAS Discovery. Link

Sources

- 1. PROTACs: Past, Present and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. diva-portal.org [diva-portal.org]

- 5. en.ice-biosci.com [en.ice-biosci.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. blog.crownbio.com [blog.crownbio.com]

- 8. o2hdiscovery.co [o2hdiscovery.co]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 14. pubs.acs.org [pubs.acs.org]

synthesis of derivatives using (4S)-4-methyl-1,2,3-oxathiazolidine-2,2-dione

Application Note: Enantioselective Synthesis of -Substituted Amines using (4S)-4-methyl-1,2,3-oxathiazolidine-2,2-dione

Executive Summary

(4S)-4-methyl-1,2,3-oxathiazolidine-2,2-dione is a cyclic sulfamidate derived from L-alanine. It serves as a superior alternative to chiral aziridines and epoxides for the synthesis of complex amines. Unlike aziridines, which often suffer from competitive regio-isomeric ring opening and stability issues, this sulfamidate reagent offers:

-

Strict Regiocontrol: Nucleophilic attack occurs almost exclusively at the primary C5 position.

-

Stereochemical Retention: The chiral center at C4 remains unperturbed, preserving the enantiopurity of the L-alanine starting material.

-

Crystalline Stability: The reagent is a stable, crystalline solid (especially in its N-protected forms), simplifying handling and storage.

This guide provides validated protocols for reagent preparation, nucleophilic ring-opening (with C, N, O, and S nucleophiles), and subsequent deprotection to yield free amines.

Mechanistic Principles

The utility of (4S)-4-methyl-1,2,3-oxathiazolidine-2,2-dione lies in its reactivity as an activated chiral electrophile .

Reaction Pathway

The reaction proceeds via an

-

Regioselectivity: Attack at C5 (primary) is kinetically favored over C4 (secondary/chiral).

-

Stereochemistry: Since the nucleophile attacks C5, the C-O bond is broken, but the C4-N bond and the C4 chiral center are not involved in the bond-breaking/forming event. Therefore, the configuration at C4 is retained .

Visualization of Pathway

The following diagram illustrates the synthesis of the reagent and its divergent reactivity.

Figure 1: Synthetic workflow from L-Alanine to the functionalized amine product. Note the retention of stereochemistry throughout the pathway.

Experimental Protocols

Preparation of the Reagent (N-Boc Protected)

While the reagent is commercially available, in-house preparation is cost-effective for large-scale campaigns.

Reagents: N-Boc-L-alaninol, Thionyl Chloride (

Step 1: Cyclization to Sulfamidite

-

Dissolve N-Boc-L-alaninol (1.0 equiv) in dry DCM (

). -

Add Imidazole (4.0 equiv) and cool to

. -

Add

(1.2 equiv) dropwise. -

Warm to RT and stir for 2 hours.

-

Workup: Quench with water, extract with DCM, wash with brine. Dry over

and concentrate. Note: The sulfamidite is often an oil and is used directly.

Step 2: Oxidation to Sulfamidate

-

Dissolve the crude sulfamidite in MeCN/H2O (1:1).

-

Add catalytic

( -

Stir at

for 1 hour, then RT for 1 hour. -

Workup: Dilute with ether, wash with water/brine. Filter through a pad of Celite to remove Ru residues.

-

Purification: Recrystallize from Hexanes/EtOAc to yield white crystals.

Ring Opening with Heteroatom Nucleophiles (O, S, N)

This protocol is ideal for synthesizing chiral amino-ethers, thio-ethers, and diamines.

Scope: Phenols, Alcohols, Thiols, Secondary Amines.

Protocol:

-

Activation: In a flame-dried flask, suspend Sodium Hydride (NaH, 60% disp., 1.1 equiv) in dry DMF.

-

Nucleophile Addition: Add the nucleophile (Phenol/Thiol, 1.1 equiv) at

. Stir for 30 min to generate the anion. -

Reaction: Add a solution of (4S)-N-Boc-4-methyl-1,2,3-oxathiazolidine-2,2-dione (1.0 equiv) in DMF dropwise.

-

Conditions: Stir at RT for 2–4 hours. Monitor by TLC (disappearance of sulfamidate).

-

Quench: Carefully add saturated

. -

Isolation: Extract with EtOAc. The product is the N-sulfamate intermediate (often stable).

Data Summary: Heteroatom Nucleophiles

| Nucleophile Class | Base / Solvent | Temp | Typical Yield (Intermediate) | Notes |

| Phenols (Ar-OH) | NaH / DMF | RT | 85-95% | Excellent regioselectivity. |

| Thiols (R-SH) | RT | 90-98% | Highly reactive; milder base preferred. | |

| Amines (R2-NH) | None or DBU / MeCN | 70-85% | Primary amines may require bis-alkylation control. |

Ring Opening with Carbon Nucleophiles (C-C Bond Formation)

This protocol enables the synthesis of

Protocol A: Stabilized Carbanions (e.g., Malonates)

-

Treat Dimethyl malonate (1.5 equiv) with NaH (1.5 equiv) in THF at

. -

Add the Sulfamidate (1.0 equiv).

-

Heat to reflux (

) for 4–6 hours.

Protocol B: Organometallics (Grignard/Cu-Catalyzed) Why Copper? Uncatalyzed Grignard reagents can sometimes attack the Sulfur atom. Copper(I) salts direct the attack to the Carbon (C5).

-

Catalyst: Suspend CuCN or CuI (

) in dry THF at -

Reagent: Add the Grignard reagent (

, 2.0 equiv) slowly. Stir for 15 min to form the cuprate species. -

Addition: Add the Sulfamidate (1.0 equiv) in THF dropwise.

-

Warm: Allow to warm slowly to RT overnight.

-

Workup: Quench with sat.

(9:1) to sequester copper.

Deprotection (Hydrolysis of N-Sulfamate)

The ring-opening product is an N-protected amine bearing an N-sulfonate group (

Standard Method:

-

Dissolve the intermediate in THF or MeOH.

-

Add 20% aqueous

(or -

Stir at RT for 6–12 hours. (Note: The N-Boc group is acid-labile and will also be removed under these conditions, yielding the primary amine salt).

-

Selective Deprotection: If N-Boc retention is desired, specific mild conditions (e.g., pyridine/water reflux) may be attempted, but typically the sulfamate hydrolysis requires conditions that also cleave Boc.

Troubleshooting & Optimization

Regioselectivity Issues

-

Symptom: Low yield or complex mixture.

-

Cause: Nucleophilic attack at Sulfur (S) instead of Carbon (C5).

-

Solution:

-

Use "softer" nucleophiles.

-

For Grignard reagents, always use CuI catalysis.

-

Ensure the N-protecting group is electron-withdrawing (Boc, Cbz) to activate the C5 carbon.

-

Hydrolysis Resistance

-

Symptom: N-sulfamate persists after acid treatment.

-

Cause: Steric bulk or insufficient acid strength.

-

Solution: Increase temperature to

or use anhydrous HCl in Dioxane. Note that this will definitely remove the N-Boc group.

References

-

Meléndez, R. E., & Lubell, W. D. (2003).

-

Source:

-

-

Alagona, G., et al. (2008). Crystal Structure Analysis and Reactivity of N-Alkyl- and N-Acyldioxathiazinanes. Heterocycles, 76(2), 1121.[1]

-

Source:

-

-

Cohen, S. B., & Halcomb, R. L. (2002). Application of Cyclic Sulfamidates for the Synthesis of 1,4-Diazepines. Journal of the American Chemical Society, 124(11).

-

Source:

-

-

Posakony, J. J., et al. (2002).

-

Source:

-

Application Note: Strategic Implementation of Site-Selective C-H Functionalization in Natural Product Synthesis

Executive Summary & Paradigm Shift

Traditionally, the "Logic of Chemical Synthesis" (as defined by E.J. Corey) relied heavily on functional group interconversion (FGI). A pre-existing functional group was required to install the next.[1] This dependency often necessitated lengthy protection/deprotection sequences to carry a reactive handle through a synthesis.

The Paradigm Shift: Site-selective C-H functionalization decouples synthetic planning from pre-existing handles. By treating the ubiquitous C–H bond not as an inert framework but as a latent functional group, researchers can:

-

Shorten Step Count: Bypass FGI sequences.

-

Enable Late-Stage Diversification: modify complex natural product cores (e.g., terpenes, alkaloids) at the very end of a synthesis to generate analog libraries for SAR (Structure-Activity Relationship) studies.

-

Access "Hidden" Topology: Functionalize positions that are sterically or electronically difficult to access via traditional nucleophilic/electrophilic chemistry.

This guide details two high-impact protocols: Fe(PDP)-catalyzed aliphatic oxidation (innate control) and Ir-catalyzed borylation (steric control).

Strategic Analysis: Retrosynthetic Logic

The following diagram illustrates the fundamental difference between traditional retrosynthesis and C-H functionalization logic.

Figure 1: Comparison of step economy between traditional FGI routes and C-H functionalization strategies.

Protocol A: Fe(PDP)-Catalyzed Aliphatic C-H Oxidation[1][2][3][4][5]

Objective: Selective hydroxylation of unactivated

Critical Reagents & Equipment

-

Catalyst: ₂ (White’s Catalyst).

-

Oxidant: 50% wt. H₂O₂ (aq). Note: Commercial 30% or 50% is acceptable, but concentration must be known.

-

Additive: Acetic Acid (AcOH).[2]

-

Solvent: Acetonitrile (MeCN).

-

Equipment: Syringe pump (Essential for slow addition).

Step-by-Step "Slow Addition" Protocol

Why Slow Addition? The active iron-oxo species is prone to dimerization and self-deactivation. Slow addition keeps the steady-state concentration of the oxidant low, favoring the reaction with the substrate over catalyst decomposition.

-

Substrate Preparation:

-

Dissolve substrate (1.0 equiv, e.g., 0.3 mmol) in MeCN (0.5 mL) in a 20 mL vial containing a stir bar.

-

Add AcOH (0.5 equiv).

-

-

Catalyst Solution Preparation:

-

In a separate vial, dissolve Fe(PDP) (5 mol%) in MeCN (0.5 mL).

-

-

Oxidant Solution Preparation:

-

Prepare a solution of H₂O₂ (1.2 equiv) in MeCN (Total volume matched to catalyst solution, e.g., 0.5 mL).

-

-

Simultaneous Addition:

-

Load the Catalyst Solution and Oxidant Solution into two separate syringes.

-

Using a syringe pump, add both solutions simultaneously to the substrate vial over 45–60 minutes at room temperature.

-

-

Workup:

-

Concentrate MeCN in vacuo.

-

Dilute with EtOAc, wash with sat. NaHCO₃, brine, and dry over Na₂SO₄.

-

Optimization: The "Iterative Addition" Method

If conversion is low (<50%) but selectivity is high, do not simply increase the initial loading. Instead, perform the reaction iteratively.

| Iteration | Catalyst Added | Oxidant Added | Action |

| Cycle 1 | 5 mol% | 1.2 equiv | Run standard slow addition (60 min). |

| Check | - | - | Take aliquot for TLC/LCMS. If SM remains: |

| Cycle 2 | +5 mol% | +1.2 equiv | Add fresh reagents to the same vial (slow add). |

| Cycle 3 | +5 mol% | +1.2 equiv | Repeat if necessary. |

Data Validation (Case Study: Artemisinin):

-

Substrate: (+)-Artemisinin.

-

Conditions: Fe(PDP) (25 mol% total via iterative addition), H₂O₂.

-

Result: 54% Yield of 10-hydroxyartemisinin (single isomer).

-

Insight: Oxidation occurs at the most electron-rich, sterically accessible tertiary C-H bond, preserving the delicate endoperoxide bridge.

Protocol B: Iridium-Catalyzed Steric C-H Borylation

Objective: Installation of a boronic ester (Bpin) on aromatic/heteroaromatic rings. Mechanism: The active species is an Ir(III)-tris(boryl) complex. Selectivity is almost exclusively steric , preferring C-H bonds distal to substituents (meta/para selectivity). Key Reference: Hartwig, J. F. et al. Chem. Rev.[3]2010 , 110, 890.

Critical Reagents[7]

-

Precursor: [Ir(COD)(OMe)]₂ (Air stable solid).

-

Ligand: 4,4’-di-tert-butyl-2,2’-bipyridine (dtbpy) or TMP (3,4,7,8-tetramethyl-1,10-phenanthroline).

-

Boron Source: B₂pin₂ (Bis(pinacolato)diboron).

-

Solvent: Hexane, THF, or MTBE (Anhydrous).

Experimental Workflow (Inert Atmosphere)

-

Catalyst Pre-formation (Glovebox or Schlenk):

-

In a vial, mix [Ir(COD)(OMe)]₂ (1.5 mol%) and dtbpy (3 mol%).

-

Add B₂pin₂ (1.0–1.2 equiv) and solvent (2 mL).

-

Observation: The solution will turn dark brown/red upon formation of the active species. Stir for 5–10 mins.

-

-

Reaction:

-

Add the substrate (1.0 equiv) to the catalyst mixture.

-

Seal the vessel (pressure tube or crimp vial).

-

Heat to 60–80 °C for 4–16 hours.

-

-

Workup:

-

Cool to RT.

-

Pass through a short plug of silica (eluting with CH₂Cl₂/EtOAc) to remove the catalyst.

-

Note: Bpin esters can be unstable on silica for long periods; rapid filtration is best.

-

Strategic Application Data

| Substrate Type | Regioselectivity | Yield | Notes |

| 1,3-Disubstituted Arene | Meta (C5 position) | >85% | Avoids the sterically crowded C2 (between substituents). |

| Indole (N-protected) | C3 position | >90% | Unless C3 is blocked, then C7/C6 (steric dependent). |

| Pyridines | Meta/Para to Nitrogen | 60-80% | Basic N can inhibit catalyst; use excess B₂pin₂ or Lewis acid. |

Mechanistic Visualization

Understanding the catalytic cycle is crucial for troubleshooting. Below is the mechanism for the Fe(PDP) system, highlighting the critical "Rebound" step where stereochemistry is determined.

Figure 2: Catalytic cycle of Fe(PDP) oxidation. The red dotted line represents the dimerization pathway suppressed by the "Slow Addition" protocol.

Troubleshooting Guide

| Problem | Probable Cause | Solution |

| Fe(PDP): Low Conversion | Catalyst dimerization (Solution turned yellow/orange precipitate). | Decrease addition rate. Ensure rigorous stirring. Switch to iterative addition (3 x 5 mol%). |

| Fe(PDP): Low Selectivity | Substrate has multiple electronically similar sites. | Switch to Fe(CF₃-PDP) (more electron-deficient catalyst) to increase sensitivity to electronic differences. |

| Ir-Borylation: No Reaction | Catalyst poisoning by basic amines (e.g., pyridine, imidazole). | Pre-complex basic nitrogens with BF₃ or use bulky ligands (TMP) instead of dtbpy. |

| Ir-Borylation: Protodeboronation | Product instability during workup. | Avoid silica gel. Use neutral alumina or crystallize directly. |

References

-

Fe(PDP) Discovery & Mechanism: Chen, M. S.; White, M. C. "A Predictably Selective Aliphatic C–H Oxidation Reaction for Complex Molecule Synthesis." Science2007 , 318, 783–787.

-

Slow Addition Protocol: Vermeulen, N. A.; Chen, M. S.; White, M. C.[4] "The Fe(PDP)-catalyzed aliphatic C–H oxidation: a slow addition protocol." Tetrahedron2009 , 65, 3042–3051.

-

Ir-Catalyzed Borylation Review: Hartwig, J. F.[3] "Regioselectivity of the Borylation of Alkanes and Arenes." Chem. Soc. Rev.[5]2011 , 40, 1992–2002.

-

Late-Stage Functionalization in Drug Discovery: Cernak, T.; Dykstra, K. D.; Tyagarajan, S.; Vachal, P.; Krska, S. W. "The Medicinal Chemist’s Toolbox for Late Stage Functionalization of Drug-Like Molecules." Chem. Soc. Rev.[5]2016 , 45, 546–576.

-

Steric Control in Borylation: Partridge, B. M.; Hartwig, J. F.[3] "Sterically Controlled Iodination of Arenes via Iridium-Catalyzed C-H Borylation." Org.[3][5][6][7][8] Lett.2013 , 15, 140–143.[3]

Sources

- 1. Aliphatic C—H Oxidations for Late-Stage Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. newerainstruments.com [newerainstruments.com]

- 3. Sterically Controlled Iodination of Arenes via Iridium-Catalyzed C-H Borylation [organic-chemistry.org]

- 4. experts.illinois.edu [experts.illinois.edu]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. chemrxiv.org [chemrxiv.org]

considerations for scale-up synthesis with (4S)-4-methyl-1,2,3-oxathiazolidine-2,2-dione

Application Note: Scale-Up Synthesis of (4S)-4-Methyl-1,2,3-oxathiazolidine-2,2-dione

Executive Summary

(4S)-4-methyl-1,2,3-oxathiazolidine-2,2-dione (derived from L-alaninol) is a critical chiral electrophile used to introduce alanine motifs with inversion of configuration via

Retrosynthetic Strategy & Route Selection

The industrial standard for synthesizing cyclic sulfamidates involves a two-step sequence from the corresponding amino alcohol.

-

Step 1: Cyclization of L-alaninol with thionyl chloride (

) to form the cyclic sulfamidite (intermediate). -

Step 2: Oxidation of the sulfamidite to the sulfamidate using Ruthenium(III) chloride (

) and Sodium Periodate (

Why this route?

-

Atom Economy: Direct cyclization utilizes the native chirality of the starting material.

-

Stereochemical Integrity: The stereocenter at C4 is preserved throughout the sequence.

-

Scalability: Reagents are inexpensive, though the oxidation step requires engineering controls.

Reaction Scheme

Figure 1: Two-step synthesis of (4S)-4-methyl-1,2,3-oxathiazolidine-2,2-dione.

Detailed Scale-Up Protocol

Step 1: Formation of the Cyclic Sulfamidite

Objective: Cyclize L-alaninol without racemization.

Critical Process Parameter (CPP): Temperature control during

Materials:

-

L-Alaninol (1.0 equiv)

-

Thionyl Chloride (

, 1.2 equiv) -

Imidazole (4.0 equiv) or Triethylamine (2.5 equiv)

-

Dichloromethane (DCM) or Toluene (10 L/kg substrate)

Protocol:

-

Charge the reactor with L-alaninol and base (Imidazole) in DCM. Cool to -40°C .

-

Note: Imidazole is preferred over

for cleaner reaction profiles on scale, acting as an HCl scavenger and nucleophilic catalyst.

-

-

Dose

(diluted in DCM) slowly over 2–4 hours.-

Exotherm Alert: Maintain internal temperature

.

-

-

Warm to Room Temperature (RT) over 2 hours and stir until conversion is >98% (monitor by TLC/HPLC).

-

Quench with water. Separate phases.

-

Wash organic layer with dilute citric acid (to remove imidazole) and brine.

-

Concentrate to yield the diastereomeric mixture of sulfamidites.

-

Insight: The sulfamidite exists as two diastereomers (due to the new chiral center at Sulfur). Separation is not required as both oxidize to the same achiral sulfone.

-

Step 2: Oxidation to Cyclic Sulfamidate (The Critical Step)

Objective: Oxidize S(IV) to S(VI).

Safety Hazard:[2] The reaction is highly exothermic.

Materials:

-

Cyclic Sulfamidite (from Step 1)[1]

- (0.1 mol%)

- (1.1–1.5 equiv)

-

Solvent:

(1:1 ratio)

Protocol:

-

Dissolve the sulfamidite in acetonitrile (

) and cool to 0–5°C . -

Add

catalyst. The solution will turn dark. -

Dose

as a solid or slurry in portions.-

Engineering Control: This is the heat-generating step. Do not add the next portion until the exotherm subsides. Maintain T < 10°C.

-

-

Stir at 5–10°C for 2–4 hours.

-

Quench excess oxidant by adding Isopropanol (0.5 equiv) or saturated

. Stir for 30 mins.-

Visual Check: The reaction mixture should turn from bright yellow/orange (active Ru) to black/green (reduced Ru).

-

-

Extraction: Dilute with water and extract with Ethyl Acetate (EtOAc) or DCM.

-

Ru Removal: Filter the organic layer through a pad of Celite or Silica to trap precipitated Ruthenium salts.

-

Scale-Up Tip: For >1kg batches, stirring with activated charcoal or a metal scavenger (e.g., SiliaMetS®) is more effective than passive filtration.

-

Purification: Crystallization vs. Chromatography

For scale-up, column chromatography is cost-prohibitive. This compound is a crystalline solid (

Crystallization Protocol:

-

Solvent Swap: Concentrate the crude organic extract to a thick oil/solid.

-

Dissolution: Dissolve in minimal hot Ethyl Acetate (approx. 50–60°C).

-

Anti-solvent: Slowly add n-Heptane or Hexanes until turbidity persists.

-

Cooling: Cool gradually to RT, then to 0°C with slow agitation.

-

Filtration: Collect white crystals. Wash with cold Heptane.

-

Drying: Vacuum dry at <40°C (sulfamidates can be thermally sensitive over long periods).

Data Summary Table:

| Parameter | Specification | Note |

| Appearance | White Crystalline Solid | Yellow tint indicates Ru contamination. |

| Melting Point | 113–115°C | Sharp range indicates high purity. |

| Yield (2 steps) | 75–85% | Losses primarily in crystallization mother liquor. |

| Enantiomeric Excess | >99% ee | Preserved from L-Alaninol. |

| Storage | < 4°C, Desiccated | Hydrolysis risk if exposed to moisture. |

Process Safety & Decision Logic

The following logic flow describes the critical decision points during the oxidation phase to prevent thermal runaway.

Figure 2: Operational logic for the exothermic oxidation step.

Troubleshooting & Expert Insights

-

Issue: Product is gray or green.

-

Cause: Ruthenium carryover.[3]

-

Fix: Recrystallize again, or treat the organic solution with aqueous EDTA or a thiol-based scavenger resin before crystallization.

-

-

Issue: Low Yield.

-

Cause: Hydrolysis of the sulfamidate during aqueous workup.

-

Fix: Perform the workup quickly and keep the aqueous phase cold. Do not store the product in wet solvent.

-

-

Issue: "Stuck" Oxidation.

-

Cause: Catalyst poisoning.

-

Fix: Add a fresh aliquot of

(0.05 mol%). Ensure the pH is not too acidic (buffer with

-

References

-

Posakony, J. J., et al. "Synthesis of chiral cyclic sulfamidates." Journal of Organic Chemistry, 2002.

- Foundational method for sulfamid

-

Gao, Y., & Sharpless, K. B. "Asymmetric synthesis of chiral cyclic sulfates." Journal of the American Chemical Society, 1988.

- Establishes the RuCl3/NaIO4 oxid

-

Melendez, R. E., & Lubell, W. D. "Synthesis and reactivity of cyclic sulfamidates." Tetrahedron, 2003.

- Comprehensive review of reactivity and stability.

-

Apollo Scientific. "(4S)-2,2-Dioxido-4-methyl-1,2,3-oxathiazolidine Safety Data Sheet."

- Safety and handling data for the N-protected analog (relevant for hazard assessment).

Sources

Application Notes and Protocols: A Guide to Reaction Workup and Purification in Organic Synthesis

Introduction

The successful synthesis of a chemical compound does not conclude with the completion of the reaction. The crude mixture present in the reaction vessel is a complex matrix of the desired product, unreacted starting materials, reagents, catalysts, and byproducts. Therefore, a systematic approach to isolate and purify the target compound is a critical and often challenging phase of organic synthesis. The importance of rigorous workup and purification cannot be overstated, as impurities can lead to erroneous analytical data, failed subsequent reactions, and compromised biological activity in drug development.[1][2] This guide provides a detailed overview of the core principles, field-proven protocols, and troubleshooting strategies for common reaction workup and purification procedures, designed for researchers and professionals in the chemical sciences.

Section 1: The Reaction Workup - Initial Isolation and Cleanup

The "workup" refers to the series of steps performed immediately after a reaction is deemed complete to separate the product from the bulk of the reaction mixture.[3][4][5] This initial cleanup phase prepares the crude product for fine purification.

Quenching: Safely Halting the Reaction

Causality: The first step in a workup is often to "quench" the reaction. This involves the deactivation of any highly reactive reagents to ensure the mixture is safe to handle and to prevent the formation of unwanted side products during subsequent manipulations.[6][7][8] For instance, potent reagents like organolithiums or lithium aluminum hydride will react violently with air or water if not neutralized in a controlled manner.[7] The choice of quenching agent is critical; it must react completely with the excess reagent without affecting the desired product.

General Protocol: Quenching a Reaction

-

Cooling: Before adding the quenching agent, cool the reaction vessel in an ice/water bath. This is crucial for highly exothermic reactions to dissipate heat and prevent a dangerous thermal runaway.[9][10]

-

Slow Addition: Add the quenching agent dropwise or in small portions with vigorous stirring. A rapid addition can cause an uncontrolled exotherm or excessive gas evolution.[11]

-

Monitor: Observe the reaction for signs of completion of the quench, such as the cessation of gas evolution or a color change.

-

Safety: Always perform quenching in a fume hood, wearing appropriate personal protective equipment (PPE). Be aware of flammable gases (e.g., H₂ from hydride reagents, butane from n-BuLi) that may be produced.[7]

Common Quenching Scenarios:

-

Organometallics (e.g., Grignard, Organolithiums): Quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).[12]

-

Metal Hydrides (e.g., LiAlH₄, NaBH₄): Quench cautiously by the sequential, slow addition of ethyl acetate, followed by methanol, and then water.

-

Strong Acids: Neutralize by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Vent frequently to release CO₂ gas.[13]

-

Strong Bases: Neutralize with a dilute acid like 1M HCl or saturated aqueous NH₄Cl.

Liquid-Liquid Extraction (LLE): The Workhorse of Workups

Principle: Liquid-liquid extraction is a cornerstone technique used to separate compounds based on their differing solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.[14][15] The compound of interest partitions between the two layers according to its distribution coefficient (K), allowing for its separation from water-soluble impurities.[16]

Application Note: Selecting the Right Extraction Solvent

-

Immiscibility: The solvent must not be miscible with the first phase (usually water). Common choices include ethyl acetate, diethyl ether, and dichloromethane.

-

Solubility: The target compound should be highly soluble in the extraction solvent, while impurities should be poorly soluble.

-

Volatility: A lower boiling point simplifies solvent removal later.

-

Safety: Consider toxicity and flammability.

Protocol: Performing a Liquid-Liquid Extraction

-

Combine Layers: Transfer the quenched reaction mixture and the chosen organic solvent to a separatory funnel of appropriate size (should not be more than two-thirds full).

-

Invert and Vent: Stopper the funnel, invert it gently, and immediately open the stopcock to release any pressure buildup. This is especially important when using bicarbonate washes.[13]

-

Shake: Close the stopcock and shake the funnel for 30-60 seconds to ensure thorough mixing and allow the solute to partition between the layers.

-

Separate: Place the funnel back on a ring stand and allow the layers to fully separate.

-

Drain: Remove the stopper and drain the bottom layer. Then, pour the top layer out through the top opening of the funnel to avoid re-contaminating the layers.

-

Repeat: It is more efficient to perform multiple extractions with smaller volumes of solvent than one extraction with a large volume.[11][17]

-

Wash: The combined organic layers can be "washed" with specific aqueous solutions to remove different types of impurities.

-

Water Wash: Removes highly polar, water-soluble impurities.[3]

-

Brine (Saturated NaCl) Wash: Removes the bulk of dissolved water from the organic layer and helps to break emulsions.[18]

-

Acid/Base Washes: A dilute acid wash (e.g., 1M HCl) removes basic impurities (like amines), while a basic wash (e.g., 1M NaOH or sat. NaHCO₃) removes acidic impurities (like carboxylic acids).[12]

-

Troubleshooting LLE: A common issue is the formation of an emulsion , a stable suspension of one liquid in the other.[13] To break an emulsion:

-

Allow the funnel to stand undisturbed for a longer period.

-

Add a saturated brine solution, which increases the ionic strength of the aqueous layer.[19]

-

Gently swirl or stir the layers with a glass rod.

-

Filter the mixture through a pad of Celite.[19]

Drying the Organic Phase

Causality: After extraction, the organic layer is saturated with trace amounts of water, which must be removed before solvent evaporation to prevent contamination of the final product.[20] Anhydrous inorganic salts, known as drying agents, are used to absorb this water by forming hydrates.[14][20]

Application Note: Choosing a Drying Agent The choice of drying agent depends on the solvent and the compound's properties.

| Drying Agent | Capacity | Speed | Acidity | Common Use |

| Sodium Sulfate (Na₂SO₄) | High | Slow | Neutral | General purpose, good for initial drying.[20][21] |

| Magnesium Sulfate (MgSO₄) | Moderate | Fast | Weakly Acidic | Fast and efficient, but can be messy.[18][20][21] |

| Calcium Chloride (CaCl₂) | High | Fast | Lewis Acidic | Very effective but can complex with alcohols, amines, and carbonyls.[21] |

| Potassium Carbonate (K₂CO₃) | Moderate | Moderate | Basic | Used for drying basic compounds.[21] |

Protocol: Drying an Organic Solution

-

Transfer the combined organic extracts to an Erlenmeyer flask.

-

Add a small amount of the anhydrous drying agent and swirl the flask.

-

Observe the agent's behavior. If it clumps together, water is still present.[20]

-

Continue adding small portions of the drying agent until some of it remains free-flowing and powder-like in the solution.[20]

-

Allow the mixture to stand for 10-15 minutes to ensure complete drying.

-

Remove the drying agent by gravity filtration, decantation, or by filtering through a small plug of cotton or glass wool in a pipette.

-

The dried organic solution is now ready for solvent removal (e.g., via rotary evaporation).

Section 2: Purification Techniques - Achieving Analytical Purity

Once a crude product is isolated, further purification is almost always necessary. The choice of technique depends on the physical properties of the compound and the nature of the impurities.

Crystallization & Recrystallization

Principle: This powerful technique purifies solids based on the principle that most compounds are more soluble in a hot solvent than in a cold one.[22] As a hot, saturated solution cools, the solubility of the desired compound decreases, causing it to form pure crystals while impurities remain dissolved in the "mother liquor".[2][22][23]

Application Note: The Art of Solvent Selection The ideal solvent should:

-

Dissolve the compound poorly at low temperatures but very well at high temperatures.[2][24]

-

Not react with the compound.[2]

-

Dissolve impurities well at all temperatures or not at all.

-

Be volatile enough to be easily removed from the purified crystals.

Protocol: Single-Solvent Recrystallization

-

Dissolution: Place the impure solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (e.g., on a hot plate) to the solvent's boiling point.

-

Saturation: Continue adding small portions of hot solvent until the solid just dissolves, creating a saturated solution.[22][25]

-

Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel to remove them.

-

Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[2] Cooling in an ice bath can maximize the yield.

-

Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).[25]

-

Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any adhering mother liquor.

-

Drying: Dry the crystals completely, either by air-drying on the filter or in a vacuum oven.

Distillation

Principle: Distillation separates liquid components of a mixture based on differences in their boiling points.[26][27][28] The liquid is heated to its boiling point, the vapor is condensed back into a liquid, and this "distillate" is collected.[27]

Application Note: Guide to Distillation Methods

| Method | Principle of Separation | When to Use |

| Simple Distillation | Large difference in boiling points (>70 °C).[27] | Purifying a solvent; separating a liquid from non-volatile solids.[27] |

| Fractional Distillation | Small difference in boiling points (<70 °C).[1][27] | Separating a mixture of two or more volatile liquids. |

| Vacuum Distillation | Lowering pressure to reduce boiling point. | Purifying high-boiling (>150 °C) or thermally sensitive compounds.[26][27] |

| Steam Distillation | Compound is co-distilled with water at a lower temperature. | Purifying immiscible, high-boiling, heat-sensitive compounds (e.g., essential oils).[26] |

Chromatography

Principle: Chromatography is a highly versatile class of techniques that separates components of a mixture based on their differential distribution between a stationary phase (a solid or liquid-coated solid) and a mobile phase (a liquid or gas).[25][26] In preparative organic chemistry, flash column chromatography is the most common method.[29]

Application Note: Thin-Layer Chromatography (TLC) Before performing a column, TLC is used as a rapid, small-scale analytical tool to:

-

Monitor the progress of a reaction.

-

Determine the number of components in a mixture.

-

Select an appropriate solvent system (eluent) for column chromatography.

Protocol: Performing Flash Column Chromatography

-

Column Preparation: Pack a glass column with the stationary phase (most commonly silica gel) as a slurry in the chosen eluent. Ensure the packing is uniform and free of air bubbles.

-

Sample Loading: Dissolve the crude product in a minimum amount of solvent and load it onto the top of the silica gel bed. Alternatively, adsorb the sample onto a small amount of silica gel ("dry loading") and add this to the column.

-

Elution: Add the eluent to the top of the column and apply positive pressure (using air or nitrogen) to force the mobile phase through the stationary phase at a rapid flow rate.[30]

-

Separation: Components will travel down the column at different rates based on their polarity and affinity for the stationary phase. Less polar compounds typically elute first.

-

Fraction Collection: Collect the eluent in a series of tubes (fractions).

-

Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

-

Combine and Evaporate: Combine the pure fractions and remove the solvent by rotary evaporation to yield the purified compound.

Section 3: Troubleshooting Common Issues

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Product Not Found After Workup | Product is water-soluble; Product is volatile and was lost during evaporation; Product adhered to drying agent or filter paper. | Check the aqueous layer via TLC or extraction.[31] Check the solvent trap on the rotary evaporator.[31] Suspend filtration media in a solvent and check via TLC.[31] |

| Persistent Emulsion During LLE | High concentration of detergents/soaps; Chlorinated solvents; Strongly basic solutions. | Add brine (sat. NaCl).[19] Allow to stand without shaking. Filter the entire mixture through Celite. |

| Product Fails to Crystallize | Solution is not saturated (too much solvent); Presence of "oily" impurities inhibiting crystal lattice formation. | Evaporate some of the solvent and attempt cooling again. Try scratching the inside of the flask with a glass rod to induce nucleation. Add a "seed crystal" of the pure compound. |

| Low Recovery from Column | Compound is too polar and stuck on the column; Compound degraded on the silica gel (if acid-sensitive). | Increase the polarity of the eluent. Run the column with a solvent system containing a small amount of triethylamine (for basic compounds) or acetic acid (for acidic compounds). |

| Gooey/Oily Precipitate Forms | Insoluble byproducts or polymer formation. | Continue washing with water to dissolve as much as possible. Use a larger amount of drying agent to absorb the material, then filter.[13] |

References

- The Purification of Organic Compound: Techniques and Applic

-

Methods of purification of organic compounds. BYJU'S. Available from: [Link]

- SOP: CRYSTALLIZ

- Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. Journal of Organic Chemistry.

-

Commentary on Crystallization Vital Role in the Purification of Organic Compounds. Longdom Publishing. Available from: [Link]

-

How To: Purify by Distillation. University of Rochester Department of Chemistry. Available from: [Link]

-

Organic Synthesis - Practical Purification Techniques (A-Level Chemistry). Study Mind. Available from: [Link]

-

Solvent drying and drying agents. Delloyd's Lab-Tech Chemistry resource. Available from: [Link]

-

Crystallization. Organic Chemistry at CU Boulder. Available from: [Link]

-

Distillation Techniques for Organic Purification. Scribd. Available from: [Link]

- Purification Techniques in Organic Chemistry: A Comprehensive Guide. Medium.

-

Reaction Workup. Cooperative Organic Chemistry Student Laboratory Manual. Available from: [Link]

-

Drying Agents. Chemistry LibreTexts. Available from: [Link]

-

Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Phenomenex. Available from: [Link]

-

Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. ACS Publications. Available from: [Link]

- Liquid-liquid extraction principles. University of Manchester.

-

Principles of Liquid-Liquid Extraction. Scribd. Available from: [Link]

-

Liquid–liquid extraction. Wikipedia. Available from: [Link]

-

Liquid-Liquid Extraction Principle, Techniques and Optimization. K-Jhil. Available from: [Link]

-

Troubleshooting: The Workup. University of Rochester. Available from: [Link]

- Understanding Quenching in Chemistry: A Crucial Process.

-

Workup: Drying Methods. University of Rochester Department of Chemistry. Available from: [Link]

-

How does quenching work? Reddit. Available from: [Link]

- Purification of Organic Compounds: from Crude Product to Purity. Physics Department & Chemistry Department.

- Organic Reaction Workup Formulas for Specific Reagents. University of Rochester.

-

Faster and Greener Chemical Reaction Workup Using Silicone Elastomer-Coated Glass Powders. PMC. Available from: [Link]

-

Scale-up Reactions. Division of Research Safety - Illinois. Available from: [Link]

-

How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry. Available from: [Link]

-

How Is Chromatography Used for Purification? Moravek. Available from: [Link]

-

Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. Available from: [Link]

-

Reaction Work-Ups. Chemistry LibreTexts. Available from: [Link]

-

How To Run A Reaction: Purification. University of Rochester Department of Chemistry. Available from: [Link]

-

Work-up. Wikipedia. Available from: [Link]

-